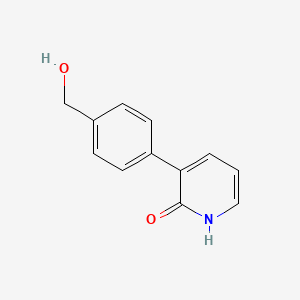
2-Hydroxy-4-(2-methoxyphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(2-methoxyphenyl)pyridine, also known as 2H4MP, is an organic compound with a molecular formula of C9H10N2O2. This compound is used in a variety of scientific applications due to its unique properties. It has a boiling point of 135 °C and a melting point of 41 °C. The compound is a white solid at room temperature and is insoluble in water. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a dye in certain laboratory experiments.
Mécanisme D'action
2-Hydroxy-4-(2-methoxyphenyl)pyridine, 95% is an organic compound that plays an important role in the synthesis of various organic compounds. It is believed to act as a catalyst in chemical reactions, as it can facilitate the formation of different products from the same reactants. It is also believed to act as a dye in certain laboratory experiments, as it can absorb light and cause a color change. Additionally, it is believed to act as a reagent in organic synthesis, as it can react with other compounds and form new products.
Biochemical and Physiological Effects
2-Hydroxy-4-(2-methoxyphenyl)pyridine, 95% has a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, as it can scavenge free radicals and prevent oxidative damage. It has also been shown to have anti-inflammatory properties, as it can reduce inflammation and pain. Additionally, it has been shown to have antifungal and antibacterial properties, as it can inhibit the growth of certain fungi and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-4-(2-methoxyphenyl)pyridine, 95% has a number of advantages and limitations for lab experiments. One of the major advantages is its low cost and availability, as it can be easily obtained from chemical suppliers. Additionally, it is easy to work with, as it does not require special equipment or conditions for synthesis. However, one of the major limitations is its instability, as it can easily decompose under certain conditions.
Orientations Futures
There are a variety of potential future directions for the use of 2-Hydroxy-4-(2-methoxyphenyl)pyridine, 95% in scientific research. One potential direction is the development of new synthetic methods that can be used to produce the compound more efficiently. Additionally, further research could be done to determine the exact mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of the compound, such as its use in drug development or as a dye in certain laboratory experiments. Finally, further research could be done to explore the potential toxicity of the compound, as well as its potential side effects.
Méthodes De Synthèse
2-Hydroxy-4-(2-methoxyphenyl)pyridine, 95% can be synthesized using a variety of methods. The most common method is the reaction of 2-methoxy-4-chlorophenol with pyridine in the presence of an acid catalyst. This method produces a white solid that is then purified by recrystallization. Other methods of synthesis include the reaction of 2-methoxy-4-chlorophenol with pyridine in the presence of an alkaline catalyst, or the reaction of 2-methoxy-4-chlorophenol with pyridine in the presence of an acid catalyst and an aqueous solvent.
Applications De Recherche Scientifique
2-Hydroxy-4-(2-methoxyphenyl)pyridine, 95% is widely used in scientific research applications due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a dye in certain laboratory experiments. It has also been used in the synthesis of various organic compounds, such as amino acids, peptides, and polymers. Additionally, it has been used in the synthesis of various pharmaceuticals, including antibiotics, antivirals, and anti-cancer drugs.
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-5-3-2-4-10(11)9-6-7-13-12(14)8-9/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGRKUYBDVMNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682615 |
Source


|
| Record name | 4-(2-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)pyridin-2(1H)-one | |
CAS RN |
1261941-16-5 |
Source


|
| Record name | 4-(2-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














